N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine
Description
N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with a methoxy group at the para position (C4) and a trifluoromethyl group at the ortho position (C2). Its molecular formula is C₁₂H₁₄F₃NO, with a molecular weight of 257.24 g/mol. The compound’s structure combines a cyclopropane ring (known for its strain-induced reactivity) with a benzyl moiety modified by electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, making it a versatile intermediate in agrochemical and pharmaceutical synthesis .
Properties
IUPAC Name |
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-17-10-5-2-8(7-16-9-3-4-9)11(6-10)12(13,14)15/h2,5-6,9,16H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGDSCTIORBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine typically involves the following steps:
Formation of the Benzylamine Core: The benzylamine core can be synthesized through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Substitution with Methoxy and Trifluoromethyl Groups: The methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents like methanol and trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted benzylamine derivatives.
Scientific Research Applications
N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares N-(4-Methoxy-2-(trifluoromethyl)benzyl)cyclopropanamine with structurally related cyclopropanamine derivatives:
Key Observations :
- Electron Effects : The methoxy group (electron-donating) in the target compound may enhance solubility in polar solvents compared to analogs like N-[2-(trifluoromethyl)benzyl]cyclopropanamine, which lacks this group. Conversely, the trifluoromethyl group (electron-withdrawing) increases lipophilicity and metabolic stability .
- Steric Hindrance : Bulky substituents (e.g., isopropyl in N-(5-chloro-2-isopropylbenzyl)cyclopropanamine) reduce reactivity in substitution reactions compared to smaller groups like methoxy or bromo .
Yield Comparison :
- In , analogs like N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f) were synthesized with 72% yield under optimized conditions, highlighting the efficiency of modern catalytic methods.
- Bromo- and chloro-substituted analogs (e.g., N-(4-Bromobenzyl)cyclopropanamine) may require lower temperatures due to the reactivity of halogen substituents .
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
